

# Application Note: Synthesis of 2-Chloro-5-nitrotoluene from o-Chlorotoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-5-nitrotoluene

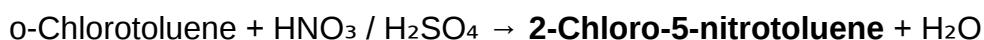
Cat. No.: B086962

[Get Quote](#)

AN-CHEM-025

## Abstract

This document provides a detailed protocol for the synthesis of **2-Chloro-5-nitrotoluene** via the electrophilic aromatic substitution (nitration) of o-chlorotoluene. The procedure outlines the use of a standard nitrating mixture of concentrated nitric and sulfuric acids. This application note includes a comprehensive experimental protocol, quantitative data tables, safety precautions, and a visual representation of the workflow, intended for use by researchers in organic synthesis and drug development.


## Introduction

The nitration of substituted benzenes is a fundamental reaction in organic chemistry, pivotal for the synthesis of various intermediates in the pharmaceutical, dye, and explosives industries. The synthesis of **2-Chloro-5-nitrotoluene** from o-chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of the reaction is governed by the directing effects of the two substituents on the aromatic ring: the activating, ortho, para-directing methyl group (-CH<sub>3</sub>) and the deactivating, ortho, para-directing chloro group (-Cl). The major product, **2-chloro-5-nitrotoluene**, results from nitration at the position that is para to the chloro group and meta to the methyl group, a consequence of the interplay between electronic and steric effects. While other isomers are formed, this protocol is optimized for the primary isomer.

## Reaction and Mechanism

The reaction proceeds via the formation of a highly electrophilic nitronium ion ( $\text{NO}_2^+$ ) from the protonation of nitric acid by the stronger sulfuric acid. The nitronium ion is then attacked by the electron-rich  $\pi$ -system of the o-chlorotoluene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (like  $\text{HSO}_4^-$  or  $\text{H}_2\text{O}$ ) restores the aromaticity of the ring, yielding the nitrated product.

Overall Reaction:



## Experimental Protocol

This protocol details the laboratory-scale synthesis of **2-Chloro-5-nitrotoluene**.

### 3.1 Materials and Reagents

| Reagent/Material                                       | Grade              | Supplier          |
|--------------------------------------------------------|--------------------|-------------------|
| o-Chlorotoluene ( $\text{C}_7\text{H}_7\text{Cl}$ )    | Reagent Grade, 99% | Sigma-Aldrich     |
| Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) | Reagent Grade, 98% | Fisher Scientific |
| Concentrated Nitric Acid ( $\text{HNO}_3$ )            | Reagent Grade, 70% | VWR Chemicals     |
| Diethyl Ether ( $\text{C}_4\text{H}_{10}\text{O}$ )    | ACS Grade          | Sigma-Aldrich     |
| Sodium Bicarbonate ( $\text{NaHCO}_3$ )                | ACS Grade          | Fisher Scientific |
| Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )  | ACS Grade          | VWR Chemicals     |
| Deionized Water ( $\text{H}_2\text{O}$ )               | N/A                | In-house          |
| Ice                                                    | N/A                | In-house          |

### 3.2 Equipment

- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Melting point apparatus

### 3.3 Procedure

- Preparation of Nitrating Mixture: In a 100 mL beaker placed in an ice bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with gentle stirring. Allow the mixture to cool to below 10°C.
- Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.
- Addition of o-Chlorotoluene: Add 12.65 g (0.1 mol) of o-chlorotoluene into the flask. Begin stirring and allow the contents to cool to below 5°C.
- Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred o-chlorotoluene over a period of 60-90 minutes.<sup>[1]</sup> Critically, maintain the internal reaction temperature between 5-10°C throughout the addition to prevent over-nitration and reduce the formation of byproducts.<sup>[1]</sup>
- Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

- Work-up - Quenching: Carefully pour the reaction mixture over approximately 200 g of crushed ice in a 600 mL beaker with stirring. This will quench the reaction and precipitate the crude product.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product with two 50 mL portions of diethyl ether.
- Washing: Combine the organic extracts. Wash the organic layer sequentially with:
  - 100 mL of cold water (twice).
  - 100 mL of 5% sodium bicarbonate solution until effervescence ceases (to neutralize residual acid).[\[1\]](#)
  - 100 mL of brine (saturated NaCl solution).
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
- Purification: The resulting crude product, a yellow oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or petroleum ether.

### 3.4 Safety Precautions

- Always work in a well-ventilated fume hood.
- Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.
- Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

## Data Presentation

Table 1: Reagent Quantities and Properties

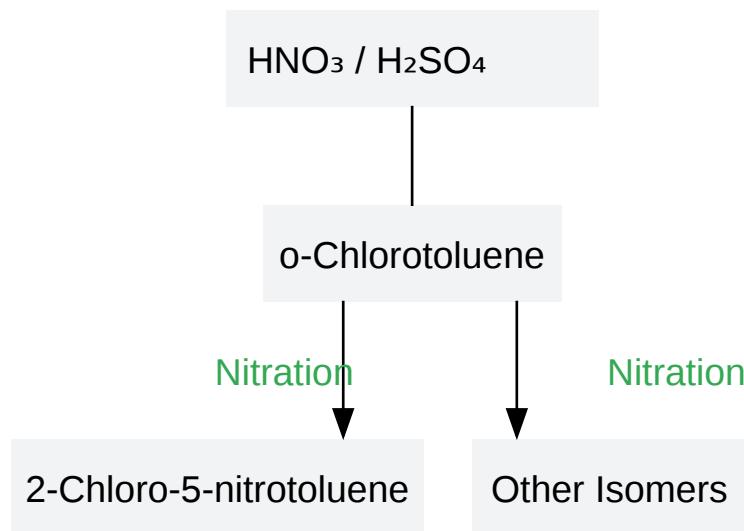
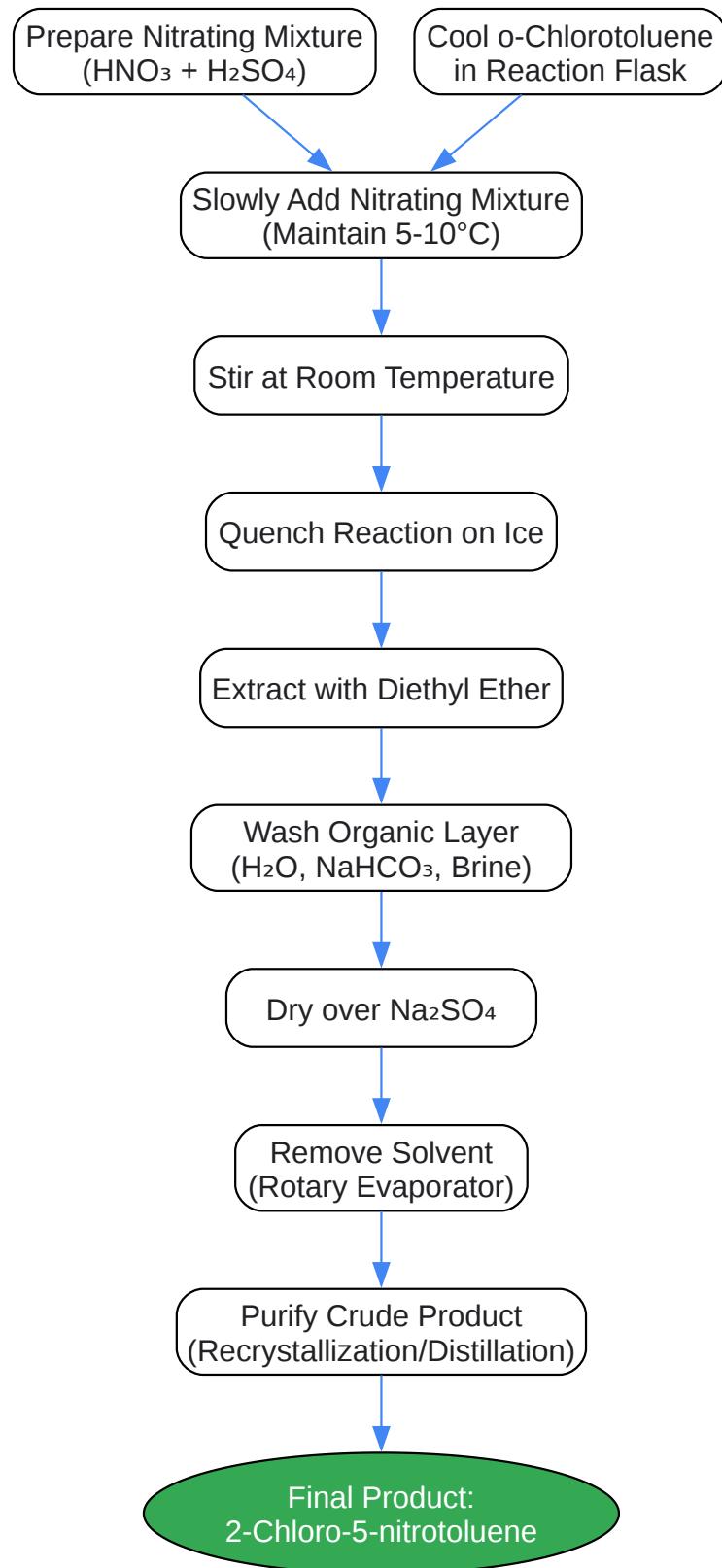

| Compound            | Formula                          | Molar Mass (g/mol) | Density (g/mL) | Amount Used | Moles (mol) | Molar Ratio |
|---------------------|----------------------------------|--------------------|----------------|-------------|-------------|-------------|
| o-Chlorotoluene     | C <sub>7</sub> H <sub>7</sub> Cl | 126.58             | 1.073          | 12.65 g     | 0.10        | 1.0         |
| Nitric Acid (70%)   | HNO <sub>3</sub>                 | 63.01              | 1.413          | 25 mL       | ~0.39       | ~3.9        |
| Sulfuric Acid (98%) | H <sub>2</sub> SO <sub>4</sub>   | 98.08              | 1.840          | 25 mL       | ~0.46       | ~4.6        |

Table 2: Product Specifications

| Property       | Value                                          |
|----------------|------------------------------------------------|
| Chemical Name  | 2-Chloro-5-nitrotoluene                        |
| CAS Number     | 13290-74-9                                     |
| Appearance     | White to light yellow crystalline powder[2][3] |
| Melting Point  | 40-44 °C[3]                                    |
| Boiling Point  | 94-96 °C at 4 mmHg[3]                          |
| Expected Yield | 70-85%                                         |

## Visualizations


Diagram 1: Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Nitration of o-chlorotoluene to yield isomers.

Diagram 2: Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cerritos.edu [cerritos.edu]
- 2. 2-Chloro-5-nitrotoluene | 13290-74-9 [chemicalbook.com]
- 3. 2-Chloro-5-nitrotoluene CAS#: 13290-74-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Note: Synthesis of 2-Chloro-5-nitrotoluene from o-Chlorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086962#synthesis-of-2-chloro-5-nitrotoluene-from-o-chlorotoluene>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

